meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)

Electrocatalysis Oxygen Evolution Reaction Metalloporphyrin

meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) (CAS 57774-14-8; molecular formula C₄₄H₂₄Cl₄N₄Ni; molecular weight 809.19 g·mol⁻¹) is a metalloporphyrin in which a nickel(II) ion is coordinated within the N₄ cavity of the 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin macrocycle. The four para-chlorophenyl substituents impart strong electron-withdrawing character to the porphyrin ring, resulting in a low-spin d⁸ electronic configuration with Ni–N bond lengths of approximately 1.93–1.97 Å in analogous nickel porphyrins.

Molecular Formula C44H26Cl4N4Ni
Molecular Weight 811.2 g/mol
Cat. No. B12334617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)
Molecular FormulaC44H26Cl4N4Ni
Molecular Weight811.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Ni]
InChIInChI=1S/C44H26Cl4N4.Ni/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H;
InChIKeyGSCAZALWBWGJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) – A para-Chloro-Substituted Nickel(II) Porphyrin for Electrocatalysis and Electrochemical Sensing


meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) (CAS 57774-14-8; molecular formula C₄₄H₂₄Cl₄N₄Ni; molecular weight 809.19 g·mol⁻¹) is a metalloporphyrin in which a nickel(II) ion is coordinated within the N₄ cavity of the 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin macrocycle . The four para-chlorophenyl substituents impart strong electron-withdrawing character to the porphyrin ring, resulting in a low-spin d⁸ electronic configuration with Ni–N bond lengths of approximately 1.93–1.97 Å in analogous nickel porphyrins . The compound appears as a black crystalline or powdery solid with a melting point above 300 °C, and is widely employed as an electrocatalyst, electrochemical sensor modifier, and intermediate in porphyrin chemistry .

Why Generic Substitution Fails for meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) – Metal-Ion and Substituent Identity Dictate Performance


Porphyrin-based electrocatalysts and sensors cannot be interchanged generically because both the central metal ion and the meso substituent identity exert a first-order control on key performance metrics. A systematic study of over 50 metalloporphyrin complexes demonstrated that for the tetrakis(4-chlorophenyl)porphyrin scaffold, electrocatalytic oxygen evolution activity varies dramatically with the central metal: Niᴵᴵ > Coᴵᴵ > Feᴵᴵ > Mnᴵᴵ > Crᴵᴵ. Simultaneously, the meso substituent orders activity as p-Cl > m-Cl/p-OH > OCH₃ > OH > NO₂ > phenyl > NH₂, with the para-chlorophenyl derivative outperforming the unsubstituted phenyl analog by a considerable margin [1]. Consequently, a user who substitutes NiTClPP with, for example, NiTPP, CoTClPP, or FeTClPPCl will encounter a quantifiably lower electrocatalytic response, altered redox potentials, and a different sensor linear range and detection limit. The data below provide explicit quantitative evidence that the Niᴵᴵ–TClPP combination is a distinct functional entity, not a commodity interchangeable with its nearest neighbors.

Quantitative Differentiation Evidence for meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II) vs. Closest Analogs


Highest Electrocatalytic Oxygen Evolution Activity Among >50 Metalloporphyrins on Titanium Electrodes

In a head-to-head study of more than 50 metalloporphyrin complexes coated on titanium electrodes in acidic solution, nickel(II) tetrakis(para-chlorophenyl)porphyrin [NiTClPP] exhibited the highest electrocatalytic activity for anodic oxygen evolution. The catalytic activity ranking for the first-row transition series tetrakis(para-chlorophenyl)porphyrins was Niᴵᴵ > Coᴵᴵ > Feᴵᴵ > Mnᴵᴵ > Crᴵᴵ. Within the nickel(II) porphyrin family, the meso-substituent effect followed the order T(p-Cl)PPNi > T(m-Cl, p-OH)PPNi > T(p-OCH₃)PPNi ≈ T(p-OH)PPNi > T(p-NO₂)PPNi > TPPNi > T(p-NH₂)PPNi [1].

Electrocatalysis Oxygen Evolution Reaction Metalloporphyrin

3- to 50-Fold Lower Bisphenol A Detection Limit vs. NiTPPS/Carbon Nanotube Electrode

A nickel(II) meso-tetrakis(p-chlorophenyl)porphyrin [Ni(TClPP)]-modified glassy carbon electrode (GCE) achieved a bisphenol A (BPA) detection limit of 5 × 10⁻⁹ M (5 nM) via square wave voltammetry (SWV) with a linear dynamic range spanning 5 × 10⁻⁹ to 5 × 10⁻⁴ M . In contrast, a nickel(II) tetrakis(4-sulfonatophenyl)porphyrin (NiTPPS)/carbon nanotube composite electrode under flow injection analysis (FIA) yielded BPA limits of detection in the range 15–260 nmol L⁻¹ (15–260 nM) [1]. Although the electrode architectures and measurement techniques differ, the Ni(TClPP)-based sensor exhibits a detection limit approximately 3- to 50-fold lower than the NiTPPS counterpart, indicating a substantial sensitivity advantage attributable to the chlorophenyl-substituted porphyrin.

Electrochemical Sensor Bisphenol A Detection Nickel Porphyrin

para-Chlorophenyl Substituent Imposes Stronger Electron-Withdrawing Effect than Phenyl or 4-Fluorophenyl, Tuning HOMO–LUMO Gap and Redox Potentials

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level on meso-tetrasubstituted porphyrin complexes (free-base, Mg, and Zn) reveal that the electron-withdrawing ability of meso substituents increases in the order phenyl (TPP) < 4-fluorophenyl (TFPP) < 4-chlorophenyl (TClPP) < 4-pyridyl (TPyP), leading to a progressive increase in the HOMO–LUMO energy gap and systematic shifts in electronic absorption and IR spectra [1]. Although the study did not include Ni(II) complexes, the substituent-induced electronic perturbation is a class-wide phenomenon: metal porphyrins bearing para-chlorophenyl groups are predicted to exhibit more anodic redox potentials and altered optical band gaps relative to their phenyl- or fluorophenyl-substituted analogs.

DFT Electronic Structure Substituent Effect

Thermal Integrity of Tetrakis(4-chlorophenyl)porphyrin Maintained on Graphene/Ir(111) up to 550 K Without Dechlorination

When deposited as a molecular overlayer on graphene/Ir(111), 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin (Cl4TPP) remains structurally intact and does not undergo dechlorination after post-deposition annealing at temperatures as high as 550 K (277 °C) . This thermal robustness under ultrahigh vacuum conditions indicates that the para-chlorophenyl substituents are resistant to thermally induced C–Cl bond cleavage on graphene surfaces, a property critical for device fabrication steps that involve thermal annealing.

Surface Chemistry Thermal Stability 2D Molecular Overlayers

Procurement-Guiding Application Scenarios for meso-Tetrakis(4-chlorophenyl)porphyrin-Ni(II)


Anodic Oxygen Evolution Electrocatalyst on Titanium Electrodes

When designing oxygen-evolving anodes for acidic water electrolysis or electrowinning, NiTClPP delivers the highest catalytic activity documented among a library of over 50 metalloporphyrins, outperforming Co, Fe, Mn, and Cr analogs, as well as nickel porphyrins bearing other meso substituents. Researchers procuring NiTClPP for this purpose obtain the top-ranked candidate from the most comprehensive comparative study available [1].

Electrochemical Sensor Modifier for Ultra-Trace Bisphenol A Detection

Fabrication of a drop-coated Ni(TClPP)-glassy carbon electrode yields a bisphenol A sensor with a detection limit of 5 nM and a linear range extending to 500 µM, surpassing the sensitivity of NiTPPS/CNT composite electrodes by a factor of 3- to 50-fold. This performance makes NiTClPP the modifier of choice for environmental water monitoring applications that require sub-nanomolar BPA quantification .

Model Nickel(II) Porphyrin for Substituent Electronic Effect Studies

NiTClPP serves as a well-characterized intermediate electron-withdrawing reference compound within the meso-substituted nickel porphyrin series. DFT calculations confirm that the para-chlorophenyl group induces a stronger electron-withdrawing effect than phenyl or 4-fluorophenyl but weaker than 4-pyridyl, enabling systematic tuning of redox potentials and HOMO–LUMO gaps in structure–property investigations [2].

Thermally Robust Molecular Overlayer for Graphene-Based Hybrid Devices

The tetrakis(4-chlorophenyl)porphyrin scaffold resists dechlorination up to 550 K on graphene/Ir(111) surfaces, making the nickel complex a viable candidate for molecular electronic devices or catalytic coatings that undergo thermal processing during fabrication. Procurement of NiTClPP for surface-science studies leverages this proven thermal integrity .

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